molecular formula C17H12OS B8354774 2-(2-Naphthylthio)benzaldehyde

2-(2-Naphthylthio)benzaldehyde

Cat. No. B8354774
M. Wt: 264.3 g/mol
InChI Key: BQKXCILKEGVRBI-UHFFFAOYSA-N
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Patent
US06242493B1

Procedure details

To 2-(2-naphthylthio)benzaldehyde (7.24 g; 27.4 mmol from Example 6, step 1) in 70 mL of methanol and 30 mL of THF at 0° C. was added NaBH4 (54.8 mml) portionwise. After 1 h at 0° C., the solution was brought to r.t. and quenched with water. After dilution with EtOAc, the solution was washed with water and brine. The organic phase was dry over Na2SO4, filtered and the crude purified by silica gel chromatography to yield 6.71 g of the title compound.
Quantity
7.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[S:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH:14]=[O:15].[BH4-].[Na+]>CO.C1COCC1>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[S:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH2:14][OH:15] |f:1.2|

Inputs

Step One
Name
Quantity
7.24 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)SC1=C(C=O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to r.t.
CUSTOM
Type
CUSTOM
Details
quenched with water
WASH
Type
WASH
Details
After dilution with EtOAc, the solution was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the crude purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)SC1=C(C=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 6.71 g
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.